H-D-Lys(Fmoc)-OMe.HCl H-D-Lys(Fmoc)-OMe.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC3226624
InChI: InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1
SMILES:
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol

H-D-Lys(Fmoc)-OMe.HCl

CAS No.:

Cat. No.: VC3226624

Molecular Formula: C22H27ClN2O4

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

H-D-Lys(Fmoc)-OMe.HCl -

Specification

Molecular Formula C22H27ClN2O4
Molecular Weight 418.9 g/mol
IUPAC Name methyl (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Standard InChI InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1
Standard InChI Key KKSJCURWQOUTKB-VEIFNGETSA-N
Isomeric SMILES COC(=O)[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Canonical SMILES COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Introduction

Chemical Structure and Nomenclature

H-D-Lys(Fmoc)-OMe.HCl is a protected amino acid derivative featuring the D-isomer of lysine with specific protecting groups. The compound contains an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the epsilon-amino group of lysine, a methyl ester (OMe) protection on the carboxyl terminus, and exists as a hydrochloride salt (HCl). Based on structural analysis of related compounds, we can deduce the following:

Structural Components

The compound consists of:

  • A D-lysine backbone with R configuration at the alpha carbon

  • An Fmoc protecting group on the epsilon-amino group

  • A methyl ester group protecting the carboxylic acid

  • A hydrochloride salt form

Physicochemical Properties

The physicochemical properties of H-D-Lys(Fmoc)-OMe.HCl can be inferred from related compounds found in the search results. The following table summarizes the estimated properties:

PropertyValueNotes
Molecular FormulaC₂₂H₂₆N₂O₄·HClBased on structure analysis
Molecular Weight~418.92 g/molCalculated from similar compounds
Physical AppearanceWhite to off-white solidCommon for protected amino acids
SolubilitySoluble in DMF, DCM, DMSOLimited water solubility
Melting Point~160-180°CEstimated range
StabilitySensitive to basesFmoc group is base-labile

The compound likely shares similarities with H-D-Lys(Fmoc)-OH, which has a molecular weight of 368.4 g/mol as reported in search result . The addition of a methyl ester group and HCl salt would modify this value accordingly.

Synthesis and Preparation

Synthetic Routes

The synthesis of H-D-Lys(Fmoc)-OMe.HCl would typically involve multiple steps starting from D-lysine. A proposed synthetic pathway would include:

  • Protection of the epsilon-amino group with Fmoc

  • Esterification of the carboxylic acid to form the methyl ester

  • Salt formation with HCl

This synthetic approach is consistent with preparation methods for similar compounds like H-D-Lys(Z)-OMe HCl, which features a Z protecting group instead of Fmoc .

Key Reaction Conditions

Based on information from related compounds, the reaction conditions would likely include:

  • Fmoc protection: Reaction with Fmoc-OSu or Fmoc-Cl in dioxane/water with Na₂CO₃

  • Methyl esterification: Thionyl chloride in methanol or methanol/HCl

  • Temperature control: Typically between 0-25°C during critical steps

  • Monitoring: TLC or HPLC to ensure reaction completion

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

H-D-Lys(Fmoc)-OMe.HCl serves as a valuable building block in peptide synthesis, particularly when D-amino acids are required. The compound offers several advantages:

  • The Fmoc group provides orthogonal protection compatible with Boc chemistry

  • The methyl ester provides C-terminal protection

  • The D-configuration allows for creation of peptides with altered conformational properties

  • The HCl salt form enhances stability and solubility in certain solvents

Similar protected lysine derivatives like Fmoc-D-Lys(Me,Boc)-OH play crucial roles in solid-phase peptide synthesis by preventing unwanted reactions during the synthesis process.

Coupling Chemistry

In peptide synthesis, the compound would participate in coupling reactions after deprotection of the alpha-amino group. The coupling reactions typically use:

  • Carbodiimide coupling reagents (DCC, DIC)

  • HOBt or HOAt as additives

  • HBTU, HATU, or PyBOP as advanced coupling reagents

  • DMF or NMP as solvents

Spectroscopic Characterization

Predicted Spectral Features

Based on related compounds, H-D-Lys(Fmoc)-OMe.HCl would likely exhibit the following spectroscopic characteristics:

¹H NMR Key Signals

  • Aromatic protons of Fmoc (7.2-7.8 ppm)

  • Methyl ester protons (3.6-3.8 ppm)

  • Alpha proton (3.9-4.1 ppm)

  • Epsilon methylene protons (2.9-3.1 ppm)

  • Other methylene protons (1.3-1.9 ppm)

¹³C NMR Key Signals

  • Carbonyl carbons (170-175 ppm)

  • Aromatic carbons (120-145 ppm)

  • Methyl ester carbon (50-53 ppm)

  • Alpha carbon (52-55 ppm)

  • Methylene carbons (20-40 ppm)

Mass Spectrometry

Expected molecular ion peak would correspond to [M+H]⁺ at m/z ~383 (without HCl).

Comparison with Related Compounds

The following table compares H-D-Lys(Fmoc)-OMe.HCl with related compounds found in the search results:

CompoundMolecular FormulaMolecular WeightKey Differences
H-D-Lys(Fmoc)-OHC₂₁H₂₄N₂O₄368.4 g/molLacks methyl ester and HCl salt
H-Lys(Fmoc)-OHC₂₁H₂₄N₂O₄368.4 g/molL-isomer rather than D-isomer
H-D-Lys(Z)-OMe HClC₁₅H₂₃ClN₂O₄330.81 g/molZ protection instead of Fmoc
Fmoc-D-Lys(Me,Boc)-OH-~464.55 g/molDifferent protection pattern

This comparative analysis highlights the structural uniqueness of H-D-Lys(Fmoc)-OMe.HCl among related lysine derivatives. The compound combines specific features (D-configuration, Fmoc protection, methyl ester, and HCl salt) that make it suitable for particular applications in peptide chemistry.

Applications in Research

Peptide-Based Drug Development

H-D-Lys(Fmoc)-OMe.HCl would be valuable in developing peptide-based therapeutics due to:

  • The D-configuration enhances peptide stability against proteolytic degradation

  • The Fmoc protection allows selective deprotection strategies

  • The methyl ester enables C-terminal modification

  • These features collectively support the creation of peptides with improved pharmacokinetic properties

Peptidomimetic Studies

The compound serves as a building block for peptidomimetics, which are compounds designed to mimic peptides while offering improved stability and bioavailability. Specifically, incorporating D-amino acids like D-lysine can:

  • Alter the secondary structure of peptides

  • Enhance resistance to enzymatic degradation

  • Create peptides with novel biological activities

  • Enable the development of peptide-based drug candidates with improved therapeutic potential

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